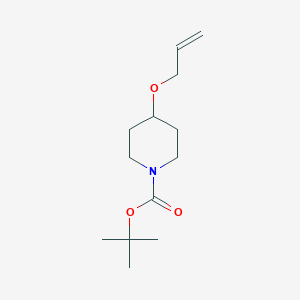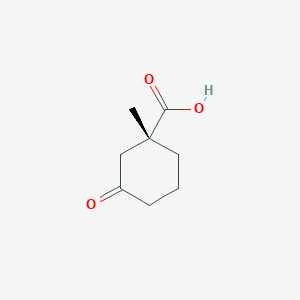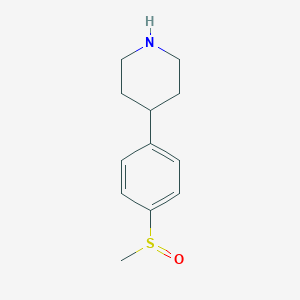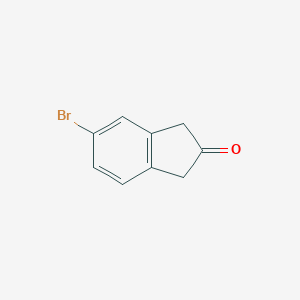
Cyanoquinoxalinone-n-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoquinoxalinone-n-oxide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and a cyano group. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of cyanoquinoxalinone-n-oxide is not fully understood. However, it has been proposed that the cyano group in the compound may react with thiol groups in proteins, leading to the inhibition of enzymatic activity. This may contribute to the observed anticancer and antimicrobial activity of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been found to induce oxidative stress in cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cyanoquinoxalinone-n-oxide in lab experiments include its high yield of synthesis, its potential as a fluorescent probe, and its diverse range of biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on cyanoquinoxalinone-n-oxide. One potential direction is to further investigate its potential as an anticancer agent and to explore its use in combination with other chemotherapeutic drugs. Another direction is to study its potential as a new antimicrobial agent and to optimize its activity against different types of bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to obtain high yields, and its diverse range of biological activities make it a valuable tool for researchers. While further studies are needed to fully understand its mechanism of action and potential toxicity, this compound holds great promise for the development of new anticancer and antimicrobial agents.
Métodos De Síntesis
Cyanoquinoxalinone-n-oxide can be synthesized using various methods, including the reaction of 2-cyanophenylboronic acid with 2-bromoquinoxaline, followed by oxidation of the resulting intermediate with m-chloroperbenzoic acid. Another method involves the reaction of 2-cyanophenylboronic acid with 2,3-dichloroquinoxaline, followed by oxidation with hydrogen peroxide and acetic acid. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
Cyanoquinoxalinone-n-oxide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
160315-02-6 |
|---|---|
Fórmula molecular |
C9H5N3O2 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
4-hydroxy-3-oxoquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-7-9(13)12(14)8-4-2-1-3-6(8)11-7/h1-4,14H |
Clave InChI |
YJPJNXNZNLGVDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)










